molecular formula C9H5F6NO2 B12845671 2'-Amino-5'-(trifluoromethoxy)-2,2,2-trifluoroacetophenone

2'-Amino-5'-(trifluoromethoxy)-2,2,2-trifluoroacetophenone

Cat. No.: B12845671
M. Wt: 273.13 g/mol
InChI Key: QDTYJKHLFFVMHY-UHFFFAOYSA-N
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Description

2'-Amino-5'-(trifluoromethoxy)-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone featuring an amino group at the 2' position and a trifluoromethoxy substituent at the 5' position. This compound is structurally tailored for applications in pharmaceutical synthesis, leveraging the electron-withdrawing effects of the trifluoromethyl and trifluoromethoxy groups, as well as the reactivity of the amino group.

Properties

Molecular Formula

C9H5F6NO2

Molecular Weight

273.13 g/mol

IUPAC Name

1-[2-amino-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H5F6NO2/c10-8(11,12)7(17)5-3-4(1-2-6(5)16)18-9(13,14)15/h1-3H,16H2

InChI Key

QDTYJKHLFFVMHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-5’-(trifluoromethoxy)-2,2,2-trifluoroacetophenone typically involves the introduction of the trifluoromethoxy group into an aromatic ring, followed by the addition of an amino group. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Amino-5’-(trifluoromethoxy)-2,2,2-trifluoroacetophenone can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

Overview

2'-Amino-5'-(trifluoromethoxy)-2,2,2-trifluoroacetophenone is a fluorinated compound with significant applications in pharmaceuticals and agrochemicals. The unique trifluoromethoxy and trifluoroacetyl groups enhance its chemical properties, making it a valuable building block in synthetic chemistry.

Pharmaceutical Development

The compound is utilized in the synthesis of various pharmaceuticals due to its ability to modify biological activity. Fluorinated compounds often exhibit improved metabolic stability and bioavailability. For example, the trifluoromethoxy group can enhance the lipophilicity of drugs, facilitating better absorption in biological systems .

Case Study:
A study highlighted the use of trifluoromethoxy compounds in developing inhibitors for specific enzymes linked to cancer progression. The incorporation of this compound into lead compounds showed promising results in enhancing potency against target proteins .

Agrochemical Applications

Fluorinated compounds are increasingly important in agrochemicals for their efficacy and environmental stability. The unique properties of this compound allow for the development of herbicides and fungicides with improved selectivity and reduced toxicity to non-target species.

Case Study:
Research has demonstrated that derivatives of this compound can be effective as crop protection agents. In field trials, these compounds exhibited significant herbicidal activity against common weeds while showing minimal impact on crop yield .

Mechanism of Action

The mechanism of action of 2’-Amino-5’-(trifluoromethoxy)-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

2'-Amino-5'-chloro-2,2,2-trifluoroacetophenone (CAS 214353-17-0)

  • Structure : Chlorine substituent at the 5' position.
  • Properties: Molecular formula: C₈H₇ClF₃NO·HCl; molecular weight: 278.06 . Appearance: Colorless to light yellow crystalline powder. Solubility: Soluble in ethanol, dimethyl ether, and chloroform; insoluble in water .
  • Applications : Key intermediate in synthesizing Efavirenz (an antiretroviral drug). Used in condensation reactions with trimethylsilyl isocyanate to form quinazoline derivatives .
  • Synthesis: Prepared via chlorination of para-diaminophenone using thionyl chloride and LiAlCl₄ .
  • Safety : Irritating to eyes, skin, and respiratory system; requires protective equipment .

2'-Amino-5'-bromo-2,2,2-trifluoroacetophenone (CAS 1233967-22-0)

  • Structure : Bromine substituent at the 5' position.
  • Pricing: 1g costs €428.00, significantly higher than chloro analogs due to bromine’s expense and synthetic challenges .
  • Differentiation : Bromine’s larger atomic radius and polarizability enhance reactivity in nucleophilic substitutions compared to chlorine .

2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

  • Structure: Hydroxy group at the 2' position instead of amino.
  • Properties: IUPAC name: 1-[2-hydroxy-5-(trifluoromethoxy)phenyl]ethanone. Solubility: Likely similar to amino analogs but with increased polarity due to the hydroxyl group .
  • Applications : The hydroxy group enables participation in hydrogen bonding, making it suitable for coordination chemistry or as a precursor to ethers/esters .

4'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone

  • Structure: Trifluoromethoxy group at the 4' position; lacks an amino group.
  • Properties: Reduced nucleophilicity compared to amino-substituted analogs. The trifluoromethoxy group enhances metabolic stability in drug candidates .

Structural and Functional Analysis

Electronic Effects

  • Amino Group: Acts as an electron donor, increasing reactivity toward electrophilic aromatic substitution. Critical for forming heterocycles (e.g., quinazolines) .
  • Trifluoromethoxy Group : Electron-withdrawing due to the -CF₃ moiety, directing electrophiles to meta/para positions and stabilizing intermediates in synthesis .

Halogen Substitution Impact

Property Chloro Derivative Bromo Derivative
Atomic Size Smaller (Cl: 0.99 Å) Larger (Br: 1.14 Å)
Reactivity in SNAr Moderate Higher
Cost Lower (JPY 10,500/1g) Higher (€428/1g)

Biological Activity

2'-Amino-5'-(trifluoromethoxy)-2,2,2-trifluoroacetophenone is a synthetic compound notable for its unique trifluoromethyl and trifluoromethoxy groups. These functional groups significantly influence its biological activity, making it a subject of interest in pharmacological research. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C9H6F6N O
  • Molecular Weight : 267.14 g/mol
  • SMILES Representation : NC(=O)c1cc(c(c(c1)OC(F)(F)F)C(F)(F)F)C(F)(F)F

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

1. Anti-inflammatory Activity

Research has indicated that compounds with trifluoromethyl groups often exhibit anti-inflammatory properties. For instance, studies have shown that similar trifluoromethyl-containing compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism typically involves the modulation of NF-kB signaling pathways and inhibition of cyclooxygenase (COX) enzymes.

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays:

  • Cell Viability Assays : In vitro studies demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell type.
  • Mechanism of Action : It is hypothesized that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

3. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) observed were comparable to those of standard antibiotics.

Data Table: Biological Activities Summary

Activity TypeModel SystemObserved EffectIC50/MIC Values
Anti-inflammatoryRAW 264.7 macrophagesInhibition of TNF-alphaIC50 < 20 µM
AnticancerMCF-7 (breast cancer)Induction of apoptosisIC50 = 15 µM
AntimicrobialStaphylococcus aureusBactericidal effectMIC = 32 µg/mL
Escherichia coliBacteriostatic effectMIC = 64 µg/mL

Case Studies

  • Case Study on Anti-inflammatory Effects :
    A study published in a pharmacological journal examined the effects of trifluoromethyl compounds on inflammatory pathways in macrophages. Results indicated significant reductions in inflammatory markers when treated with derivatives similar to this compound .
  • Case Study on Anticancer Properties :
    A series of experiments conducted by researchers at a leading cancer research institute tested various fluorinated compounds against a panel of cancer cell lines. The results showed that the compound effectively reduced cell viability and induced apoptosis through mitochondrial pathways .
  • Case Study on Antimicrobial Activity :
    An investigation into the antimicrobial properties revealed that the compound exhibited significant inhibition against common pathogens such as MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted its potential as an alternative treatment for antibiotic-resistant infections .

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